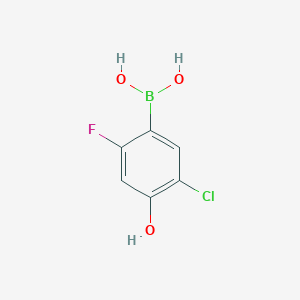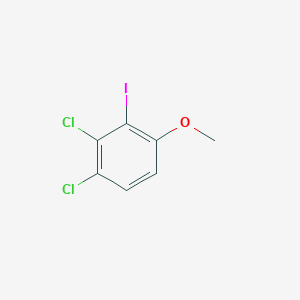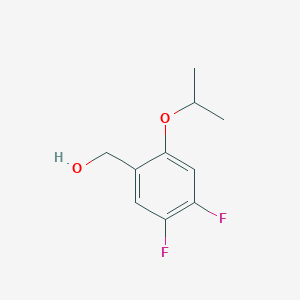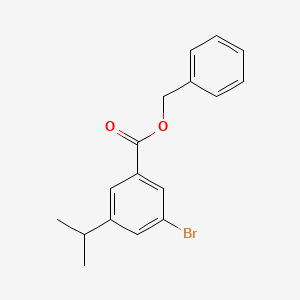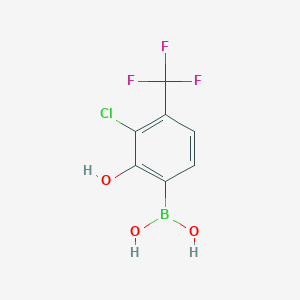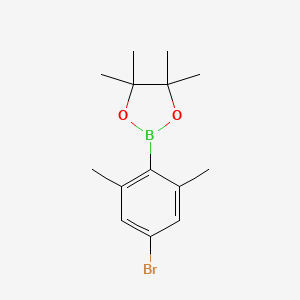
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester
Vue d'ensemble
Description
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-75-3 . It has a molecular weight of 280.56 and its IUPAC name is 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 .Chemical Reactions Analysis
The compound has been used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.56 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagent in this compound is relatively stable, readily prepared and generally environmentally benign .
Protodeboronation
The compound is involved in catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Synthesis of Fluorenes
It is used as a reactant in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes .
Synthesis of Biaryl Amides
The compound is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .
Preparation of Borinic Acid Picolinate Esters
It is used in the preparation of borinic acid picolinate esters for use against cutaneous diseases .
Synthesis of TRPV1 Antagonists
The compound is used in the synthesis of TRPV1 antagonists as a treatment for chronic pain .
Formation of Oximes and Hydrazones
The compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by these factors .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . The compound’s role in this reaction contributes to its utility as a reagent in organic synthesis .
Action Environment
The action of 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester is influenced by environmental factors such as pH and temperature . As mentioned, the rate of hydrolysis is considerably accelerated at physiological pH . Additionally, the compound is stored at a temperature of 2-8°C, suggesting that temperature could also influence its stability .
Propriétés
IUPAC Name |
2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO3/c1-9-6-7-11(10(8-17)12(9)16)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBVRNAYJYVEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134355 | |
| Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester | |
CAS RN |
2121513-75-3 | |
| Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-chloro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




